Product packaging for Calix[7]hydroquinone(Cat. No.:CAS No. 182810-00-0)

Calix[7]hydroquinone

Cat. No.: B6318946
CAS No.: 182810-00-0
M. Wt: 854.8 g/mol
InChI Key: PKNZJLSVDDMHTN-UHFFFAOYSA-N
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Description

Calix[7]hydroquinone is a supramolecular macrocycle that serves as a versatile platform for the in situ synthesis and immobilization of metallic nanoparticles (NPs) [1] . When covalently immobilized as a monolayer, it acts as a nano-reactor, container, and template, using its hydroquinone moieties to reduce metal ions directly on surfaces such as silicon [2] . This process enables the formation of well-controlled, surfactant-free NPs, which provides researchers direct access to the active nanoparticle surface [2] . A key research value lies in the ability to fine-tune particle size; by repeatedly leveraging the redox properties of the calixarene, the size of Silver NPs (AgNPs) can be adjusted from initial plate-shaped particles (approx. 10 nm diameter) to larger islands over 100 nm [2] . The methodology is also applicable to the sequential deposition of different metals, allowing for the synthesis of bimetallic core-shell nanoparticles on the same monolayer [1] . This capability to form uniform, immobilized NP layers on both flat and curved surfaces makes this compound a powerful building block for constructing electronic nano-devices and for decorating complex, three-dimensional objects [1] . This product is intended for research use only and is not for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C49H42O14 B6318946 Calix[7]hydroquinone CAS No. 182810-00-0

Properties

IUPAC Name

octacyclo[37.3.1.13,7.19,13.115,19.121,25.127,31.133,37]nonatetraconta-1(42),3,5,7(49),9,11,13(48),15,17,19(47),21,23,25(46),27(45),28,30,33(44),34,36,39(43),40-henicosaene-5,11,17,23,29,35,41,43,44,45,46,47,48,49-tetradecol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H42O14/c50-36-8-22-1-23-9-37(51)11-25(44(23)58)3-27-13-39(53)15-29(46(27)60)5-31-17-41(55)19-33(48(31)62)7-35-21-42(56)20-34(49(35)63)6-32-18-40(54)16-30(47(32)61)4-28-14-38(52)12-26(45(28)59)2-24(10-36)43(22)57/h8-21,50-63H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNZJLSVDDMHTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=CC(=CC(=C5O)CC6=C(C(=CC(=C6)O)CC7=C(C(=CC(=C7)O)CC8=C(C1=CC(=C8)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H42O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

854.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Calix 1 Hydroquinone and Its Derivatives

Strategies for Macrocycle Formation

The creation of the calix[n]hydroquinone macrocycle is not typically a direct condensation of hydroquinone (B1673460) itself. Instead, it is a multi-step process that often begins with the synthesis of a more accessible parent calix[n]arene, which is then chemically converted to the desired calix[n]hydroquinone.

The foundational step in synthesizing the macrocyclic structure is the base-catalyzed condensation of a para-substituted phenol (B47542) with an aldehyde, typically formaldehyde. researchgate.netgoogle.com This reaction produces a mixture of cyclic oligomers known as calix[n]arenes, where 'n' denotes the number of phenolic units. researchgate.netnih.gov The parent calix[n]arenes, such as p-tert-butylcalix[n]arenes, serve as versatile precursors.

Once the parent calix[n]arene is isolated, a common pathway to the corresponding calix[n]hydroquinone involves a sequence of oxidation and reduction steps. nih.gov A well-documented route for calix uclouvain.behydroquinone, which illustrates the general principle, involves three main steps starting from the parent calix uclouvain.bearene: a diazo coupling reaction, followed by reduction, and finally oxidation to yield the calix uclouvain.bequinone. sci-hub.se This quinone intermediate is then readily reduced to the final calix uclouvain.behydroquinone. sci-hub.seiucr.org This reduction-oxidation strategy is considered a highly recommended method for producing calix[n]quinones with larger ring sizes (n≥6), which are the direct precursors to calix[n]hydroquinones. nih.gov

Achieving a specific ring size (e.g., n=7) in calixarene (B151959) synthesis is a significant challenge, as the condensation reaction typically yields a mixture of cyclic products (n=4, 6, 8 being the most common). researchgate.net The selective production of a particular oligomer is influenced by several factors, including the choice of the base catalyst, reaction temperature, and solvent. For instance, the use of heavy alkaline bases like rubidium or cesium hydroxides can favor the formation of giant calixarenes. nih.gov The synthesis of p-tert-butylcalix nih.govarene and p-tert-butylcalix nih.govarene has been reported with yields of 15-20% and 11-17% respectively, using lithium hydroxide (B78521) as the base. researchgate.net Precise control over reaction conditions is therefore paramount to steer the cyclization towards a desired ring size, such as the less common heptamer.

Significant research has focused on improving the efficiency and safety of the conversion of parent calix[n]arenes to calix[n]quinones. Historically, methods for the direct oxidation of p-tert-butyl-phenol units to quinones employed highly toxic thallium(III) salts in trifluoroacetic acid, which resulted in variable yields. uclouvain.be

Table 1: Comparison of Oxidation Methods for Calix[n]arene to Calix[n]quinone
MethodReagentsKey AdvantagesReported YieldReference
Classical MethodThallium(III) salts in trifluoroacetic acidEstablished procedureVariable uclouvain.be
Improved MethodPbO₂ / HClO₄ in acetoneMilder conditions, less toxic, better yieldsca. 82% per quinone unit uclouvain.be

Functionalization and Derivatization Approaches

Modification of the calix[n]hydroquinone structure can be performed at two primary locations: the "upper rim" and the "lower rim." These modifications are essential for creating tailored host molecules with specific recognition properties. In the context of a calix[n]hydroquinone, both rims consist of hydroxyl groups, and selective functionalization requires sophisticated protection strategies. researchgate.net

The upper rim of a calixarene traditionally refers to the para-positions of the phenolic units. researchgate.net For a calix[n]hydroquinone derived from a parent calixarene, upper rim functionalization involves modifying one set of hydroxyl groups while leaving the other set untouched. This requires selective protection-deprotection schemes. For example, a method for the selective protection of hydroquinone-OH groups on either the lower or upper rim with trimethylsilyl (B98337) (TMS) groups has been developed for calix uclouvain.bearene derivatives, allowing for subsequent, site-specific reactions. researchgate.net The introduction of functional groups such as amino groups onto the upper rim of parent calixarenes is a well-established procedure that can be used to install amide bonds or other functionalities before the conversion to the hydroquinone state. nih.gov

The lower rim consists of the second set of hydroxyl groups and is a frequent site for modification to alter the solubility and complexation properties of the macrocycle. nih.gov Selective functionalization of the lower rim of calix nih.govarenes has been successfully achieved. nih.govresearchgate.net

Weak-base promoted reactions, such as O-alkylation or O-benzoylation using potassium carbonate, allow for controlled substitution on the lower rim of p-tert-butylcalix nih.govarene. nih.gov This approach has yielded mono-, 1,3-di-, and 1,4-disubstituted calix nih.govarenes in workable yields. Remarkably, a 1,2,4,6-tetrasubstitution was achieved with high selectivity, affording yields between 50% and 88%. nih.gov These methods provide a powerful toolkit for creating complex, selectively functionalized calix nih.govarene derivatives, which can then be converted to their corresponding hydroquinone analogues.

Table 2: Selective Lower Rim Functionalization of p-tert-butylcalix nih.govarene
Substitution PatternReaction TypeBaseAchieved YieldReference
Mono-substitutedO-alkylation / O-benzoylationPotassium CarbonateWorkable yields nih.gov
1,3-DisubstitutedO-alkylation / O-benzoylationPotassium CarbonateWorkable yields nih.gov
1,4-DisubstitutedO-alkylation / O-benzoylationPotassium CarbonateWorkable yields nih.gov
1,2,4,6-TetrasubstitutedO-alkylation / O-benzoylationPotassium Carbonate50-88% nih.gov

Intramolecular Bridging

The introduction of intramolecular bridges to the calixarene scaffold is a powerful strategy for controlling the conformation and recognition properties of these macrocycles. While specific examples of intramolecularly bridged calix uclouvain.behydroquinones are not prevalent in the literature, the principles established for other calixarenes, particularly calix nih.govarenes and calix acs.orgarenes, provide a foundational understanding of potential synthetic routes.

Intramolecular bridging can be achieved at either the upper or lower rim of the calixarene. For instance, upper rim bridged calix nih.govarenes have been synthesized through the spontaneous macrocyclization of distal disubstituted bromomethylene calix nih.govarene derivatives on silica (B1680970) gel. rsc.org This reaction is facilitated by the spatial proximity of the two reactive centers, leading to the formation of a –CH2OCH2– bridge. rsc.org Another approach involves the selenium-mediated electrophilic cyclization of meta-alkynyl calix nih.govarene intermediates to form condensed tricyclic systems. mdpi.com

Lower rim bridging of calix acs.orgarenes has also been accomplished, leading to the formation of self-anchored rotaxanes. acs.org These syntheses demonstrate that with appropriately positioned reactive groups, intramolecular cyclization can be a highly efficient process. It is conceivable that similar strategies could be employed for a calix uclouvain.behydroquinone scaffold, provided that precursors with suitable functionalities at either the upper or lower rim can be synthesized. The inherent flexibility of the larger calix uclouvain.be macrocycle might present both challenges and opportunities in directing the intramolecular bridging reactions.

Synthesis of Specifically Substituted Calixuclouvain.behydroquinone Analogues

The synthesis of specifically substituted calix[n]hydroquinone analogues allows for the fine-tuning of their physical, chemical, and host-guest properties. While the literature specifically detailing substituted calix uclouvain.behydroquinones is sparse, the extensive body of work on the functionalization of other calixarenes provides a roadmap for potential synthetic strategies.

Functionalization can occur at the upper rim, the lower rim, or the methylene (B1212753) bridges of the calixarene skeleton. researchgate.net For larger calixarenes, such as calix amanote.comarenes, regioselective functionalization at the wide rim has been achieved. researchgate.net The synthesis of calix acs.orgarene derivatives with functionalities at all bridges has been accomplished through the replacement of bromine atoms in a hexabromo calix acs.orgarene derivative under SN1 conditions. nih.gov

A significant challenge in the synthesis of specifically substituted calixarenes is controlling the regioselectivity of the functionalization. The "all-but-one" methodology offers a solution by allowing for the iteroselective carbamatation of all but one phenol unit in calix[n]arenes (for n=4, 5, 6, or 8). brighton.ac.uk This method provides a route to monofunctionalized calixarenes through a protection/functionalization/deprotection sequence. brighton.ac.uk Adapting such a strategy to a calix uclouvain.bearene precursor could pave the way for the synthesis of monosubstituted calix uclouvain.behydroquinone analogues.

The table below summarizes potential substitution patterns and the corresponding general synthetic approaches that could be explored for the synthesis of specifically substituted calix uclouvain.behydroquinone analogues, based on established calixarene chemistry.

Substitution PatternGeneral Synthetic ApproachPotential Functional Groups
Upper Rim Monosubstitution "All-but-one" protection of lower rim hydroxyls, followed by electrophilic aromatic substitution on the deprotected phenol unit, and subsequent deprotection.Nitro, Halogen, Acyl
Upper Rim Polysubstitution Direct electrophilic aromatic substitution on the calix uclouvain.bearene precursor (may lead to mixtures of isomers).Alkyl, Acyl, Formyl
Lower Rim Monosubstitution "All-but-one" carbamatation, followed by alkylation or acylation of the free hydroxyl group, and subsequent deprotection of the remaining hydroxyls.Alkyl, Aryl, Ester
Lower Rim Polysubstitution Direct alkylation or acylation of the lower rim hydroxyl groups (often leads to a mixture of conformers).Alkyl ethers, Esters
Bridge Functionalization Halogenation of the methylene bridges followed by nucleophilic substitution.Alkoxy, Amino, Aryl

Synthetic Methods for Related Calix[n]hydroquinone Systems (e.g., Calixacs.orghydroquinone)

The synthetic methodologies developed for other large calix[n]hydroquinones, such as calix acs.orghydroquinone, offer valuable insights into potential routes for calix uclouvain.behydroquinone. The synthesis of calix acs.orgquinone has been reported, and its subsequent reduction would yield calix acs.orghydroquinone. acs.org

A key strategy for the synthesis of calix[n]quinones (n=4, 6, 8) is the oxidation of the corresponding calix[n]arenes. nih.gov A particularly effective method for larger rings involves a reduction-oxidation approach. nih.gov The direct oxidation of (p-tert-butyl-)calix[n]arenes to calix[n]quinones using HClO4 and PbO2 has been shown to be a high-yielding, one-step process. uclouvain.be This method has been successfully applied to calix acs.orgarenes, affording the corresponding calix acs.orgquinones in good yields. uclouvain.be

The subsequent reduction of the calix[n]quinone to the calix[n]hydroquinone is a straightforward chemical transformation. Various reducing agents can be employed for this purpose. The successful application of these methods to calix acs.orgarenes strongly suggests their potential applicability to the synthesis of calix uclouvain.behydroquinone from a calix uclouvain.bearene precursor.

The following table outlines the key synthetic steps for the preparation of calix acs.orghydroquinone, which could serve as a model for the synthesis of calix uclouvain.behydroquinone.

StepReactionReagents and ConditionsProduct
1 Oxidation of Calix acs.orgareneHClO4, PbO2 in CH2Cl2/acetoneCalix acs.orgquinone
2 Reduction of Calix acs.orgquinoneReducing agent (e.g., Na2S2O4, NaBH4)Calix acs.orghydroquinone

Molecular Structure, Conformation, and Dynamics of Calix 1 Hydroquinone

Conformational Analysis

The conformational landscape of calixarenes is complex due to the potential for rotation of the constituent phenol (B47542) units. For calix rsc.orgarenes, this flexibility is pronounced, leading to a variety of possible three-dimensional structures.

There are no published X-ray crystal structures specifically for calix rsc.orghydroquinone (B1673460). However, crystallographic data for several other calix rsc.orgarene derivatives illustrate the structural possibilities:

The 1:3 pyridine (B92270) complex of p-tert-butylcalix rsc.orgarene adopts a distorted cone conformation in the solid state. researchgate.net

A doubly bridged and exhaustively alkylated calix rsc.orgarene derivative was found to exist in a cone-shaped structure. nih.govresearchgate.net

The single crystal structure of p-(dimethyloxy)calix rsc.orgarene revealed a deformed cavity . rhhz.net

An azacalix rsc.orgarene heptamethyl ether was shown to adopt a highly distorted 1,2-alternate conformation in its crystal structure. researchgate.net

These examples underscore the significant influence that upper and lower rim substituents have on the solid-state packing and conformation of the calix rsc.orgarene framework.

Direct studies on the conformational interconversion of calix rsc.orghydroquinone have not been reported. Nonetheless, research on the broader calix[n]arene family indicates that odd-numbered members, such as calix rsc.orgarenes, are generally more conformationally mobile than their even-numbered counterparts like calix nih.gov- and calix scienceasia.orgarenes. researchgate.netacs.org This increased flexibility is attributed to less efficient hydrogen bonding and molecular packing. researchgate.netacs.org The introduction of intramolecular bridges can hamper this mobility, as observed in various bridged calix rsc.orgarene derivatives. researchgate.net

Advanced Structural Characterization Techniques

NMR spectroscopy is a primary tool for investigating the structure and dynamics of calixarenes in solution.

While specific dynamic ¹H NMR studies focused on calix rsc.orghydroquinone are absent from the literature, such experiments have been crucial in understanding the behavior of the calix[n]arene class as a whole. Dynamic ¹H NMR studies on a range of p-tert-butylcalix[n]arenes (where n = 4–20) have demonstrated a clear periodicity in conformational stability. researchgate.netacs.org These studies show that calixarenes with 4, 8, 12, 16, and 20 aryl units are more stable and less conformationally mobile than their immediate neighbors, including the n=7 variant. researchgate.netacs.org This suggests that calix rsc.orghydroquinone is likely to be highly flexible in solution. Dynamic NMR techniques have also been successfully applied to study the solution behavior of novel macrocyclic skeletons such as mixed-bridge (–S– and –CH₂–) calix rsc.orgarenes. rsc.org

X-ray Diffraction Analysis (XRD)

X-ray diffraction (XRD) provides definitive evidence of molecular structure in the solid state. For calixarenes, XRD reveals the precise conformation, bond lengths, bond angles, and intermolecular packing arrangements.

While solid-state structural data for the parent calix scienceasia.orghydroquinone is scarce, analysis of related calix scienceasia.orgarene compounds is informative. X-ray diffraction measurements have shown that thin films of calix scienceasia.orgarene can be amorphous. researchgate.net In contrast, crystalline derivatives have been successfully analyzed. The crystal structure of a dinitrile derivative of a p-tert-butylcalix scienceasia.orgarene reveals that the macrocycle exists in a highly distorted cone conformation. researchgate.net Similarly, the crystal structure of another calix scienceasia.orgarene ligand shows a distorted cone conformation where dimerization occurs in the crystal lattice, facilitated by the formation of eight intermolecular and four intramolecular hydrogen bonds. researchgate.net

Detailed crystallographic data for the dinitrile derivative of p-tert-butylcalix scienceasia.orgarene are presented below.

Crystal ParameterValue
Crystal System Triclinic
Space Group P-1
a (Å) 13.191
b (Å) 16.755
c (Å) 10.424
α (°) 100.32
β (°) 93.23
γ (°) 84.89
Table 1: Crystallographic data for a dinitrile derivative of p-tert-butylcalix scienceasia.orgarene, which adopts a distorted cone conformation. researchgate.net

Infrared (IR) Spectroscopy for Intramolecular Interactions

Infrared (IR) spectroscopy is particularly sensitive to the vibrations of functional groups involved in hydrogen bonding. In hydroquinone-containing systems, the O-H stretching frequency is a key diagnostic tool. A "free" hydroxyl group typically shows a sharp absorption band at a higher frequency, whereas a hydrogen-bonded hydroxyl group exhibits a broader band at a lower frequency.

In diols that feature both free and intramolecularly hydrogen-bonded hydroxyl groups, the IR spectrum can show two distinct O-H stretching bands. acs.org For calix sci-hub.sehydroquinone, the IR spectrum shows a broad O-H stretch around 3200 cm⁻¹, indicative of strong hydrogen bonding. sci-hub.se The strength and nature of these intramolecular hydrogen bonds are critical for stabilizing specific conformations. The analysis of the carbonyl stretching band in related systems can also be used to quantitatively study intermolecular hydrogen bonding interactions. rsc.org For calix scienceasia.orghydroquinone, IR spectroscopy would be expected to reveal a complex pattern of O-H stretching vibrations, reflecting the various hydrogen-bonding possibilities within its larger, more flexible framework.

Role of Intramolecular Interactions in Conformation (e.g., Hydrogen Bonding, Steric Hindrance)

The three-dimensional shape of calixarenes is governed by a delicate balance of intramolecular forces, primarily hydrogen bonding and steric hindrance.

Hydrogen Bonding: The circular array of hydroxyl groups at the lower rim of calix[n]hydroquinones can form a cooperative network of intramolecular hydrogen bonds. This network is a primary factor in stabilizing the cone conformation, particularly in smaller calixarenes (n=4). For larger rings like calix scienceasia.orghydroquinone, the increased circumference makes it more difficult to form a perfectly symmetrical, strain-free belt of hydrogen bonds. This can lead to ring deformation and the adoption of "pinched" or distorted conformations. researchgate.net The crystal structure of a calix scienceasia.orgarene derivative shows the presence of four intramolecular hydrogen bonds, which contribute to its distorted cone shape. researchgate.net

Steric Hindrance: The introduction of substituents, either on the upper (para-position) or lower (hydroxyl groups) rim, introduces steric interactions that significantly influence conformational dynamics. Bulky substituents on the lower rim can prevent the rotation of the hydroquinone units through the central annulus of the macrocycle, effectively locking it into a specific conformation. researchgate.net This strategy has been used to create conformationally blocked calix scienceasia.orgarene derivatives. nih.gov Conversely, diminishing the strength of intramolecular hydrogen bonding (e.g., by converting hydroxyl groups to ethers) without a compensatory increase in steric hindrance can lower the energy barrier for conformational interconversion. researchgate.net

Impact of Ring Size and Substitution Patterns on Macrocycle Geometry

The geometry of a calixarene (B151959) macrocycle is profoundly influenced by its ring size (the number 'n' of aromatic units) and the pattern of substitution.

Ring Size: A clear distinction exists between the conformational behavior of small-ring (n=4, 5) and large-ring (n=6, 7, 8) calixarenes.

Small-ring calixarenes (n=4, 5) can readily form stable intramolecular hydrogen bonds that favor a regular cone conformer, giving the molecule high symmetry. researchgate.net

Large-ring calixarenes (n=6, 7) tend to lose this high molecular symmetry. The formation of a continuous belt of intramolecular hydrogen bonds induces significant strain in the larger, more flexible ring, causing it to adopt a "pinched" or otherwise distorted conformation. researchgate.net This increased flexibility also allows larger calixarenes to bind larger guest molecules. The antibacterial activity of certain sulfonated calix[n]arenes has been shown to be dependent on the size of the macrocycle ring. mdpi.com

Substitution Patterns: The type and position of substituents play a critical role in defining the final geometry. As discussed, bulky alkyl groups on the lower rim can restrict conformational freedom. researchgate.net The introduction of bridging units that tether two or more of the hydroquinone rings is a powerful strategy for forcing the macrocycle into a specific, preorganized shape. This has been demonstrated in the synthesis of conformationally blocked calix scienceasia.orgarene derivatives, which adopt a stable cone-like structure. nih.gov The nature of the guest can also act as a template; for instance, the conformation of calix nih.govarene anions in the solid state is influenced by the size of the alkali metal cation present. acs.org

Supramolecular Chemistry of Calix 1 Hydroquinone

Host-Guest Chemistry and Molecular Recognition

The recognition capabilities of calix researchgate.nethydroquinone (B1673460) are rooted in its three-dimensional architecture. arkat-usa.org Calixarenes, in general, serve as versatile building blocks for creating artificial receptors that can selectively bind cations, anions, and neutral molecules. mdpi.com However, the larger ring size of calix researchgate.netarenes introduces a higher degree of conformational freedom compared to their smaller counterparts like calix ccspublishing.org.cnarene. mdpi.com This flexibility can be both an advantage and a challenge; while it may reduce preorganization for binding a specific guest, it also allows for an "induced-fit" process, enabling the macrocycle to adapt its shape to accommodate larger or unconventionally shaped guests. nih.gov

Binding Affinity and Selectivity Mechanisms

The binding mechanisms of calix researchgate.nethydroquinone are multifaceted, involving a combination of non-covalent interactions. The hydroquinone units are pivotal, offering hydroxyl groups that can act as hydrogen-bond donors to engage with guest molecules. researchgate.net The aromatic walls of the cavity provide a π-rich environment suitable for engaging in π-π stacking and cation-π interactions. mdpi.com

Recognition of Cations (e.g., Alkali, Ammonium (B1175870) Ions)

Calix researchgate.netarenes have demonstrated the ability to recognize and bind cationic guests. researchgate.net Research has shown their capacity to bind alkali-metal cations, a property common to many calixarene (B151959) derivatives where the phenolic oxygen atoms can coordinate with the metal ion. researchgate.netmdpi.com

A significant finding in the field was the demonstration of endo-cavity complexation of both linear and branched alkylammonium cations by a conformationally-blocked calix researchgate.netarene host. researchgate.net This indicates that the cavity of the seven-membered ring is sufficiently large and accommodating for such guests. The binding of ammonium ions is particularly relevant for the recognition of biologically important molecules. nih.gov While specific binding constants for calix researchgate.nethydroquinone are not extensively documented, the observed interactions with related systems underscore its potential in cation recognition.

Table 1: Cation Recognition by Calix researchgate.netarene Derivatives

Guest Type Host System Key Interaction Finding Citation
Alkali-metal Cations Calix researchgate.netarenes Cation-π, Oxygen coordination Reported binding ability. researchgate.net
Alkyl Ammonium Cations Conformationally blocked calix researchgate.netarene Endo-cavity complexation Unprecedented complexation of linear and branched guests. researchgate.net
Ammonium Ions Calix researchgate.netcrypturea (related system) Induced-fit Binding of large, biologically relevant ammonium salts. nih.gov

Recognition of Anions

The design of synthetic receptors for anions is a central theme in supramolecular chemistry. researchgate.net For calix researchgate.nethydroquinone, anion recognition is primarily facilitated by the hydrogen-bond donating hydroxyl groups of the hydroquinone moieties. researchgate.net These sites can interact with anions like chloride. researchgate.net

Furthermore, the binding affinity can be controlled via redox processes. The oxidation of the hydroquinone to a quinone can significantly reduce the anion binding affinity, in part by promoting a conformational change where an intramolecular hydrogen bond may block the binding site. researchgate.net This makes hydroquinone-based calixarenes potential candidates for redox-switchable anion receptors. researchgate.net Calixarenes functionalized with appropriate chromogenic or fluorogenic groups have been widely employed as optical sensors for various anions, including fluoride (B91410) and phosphate. rsc.org

Recognition of Neutral Organic Molecules

The sizable hydrophobic cavity of calix researchgate.netarenes makes them suitable hosts for the inclusion of neutral organic molecules. researchgate.netnih.gov Larger calixarenes, including derivatives with seven and eight rings, are known to form host-guest complexes with aromatic components. researchgate.net The flexibility of the calix researchgate.netarene allows it to adapt to medium-sized guests. researchgate.net The binding is typically driven by hydrophobic and π-π stacking interactions between the host's aromatic rings and the guest molecule. Water-soluble calixarenes have been shown to form complexes with a range of aromatic hydrocarbons. researchgate.net

Recognition of Biomolecules (e.g., Nucleobases, Amino Acids)

Calixarenes are recognized for their ability to interact with and recognize a variety of biomolecules, including amino acids, proteins, and nucleic acids. researchgate.netnih.gov The functional groups arranged in a three-dimensional manner on the calixarene scaffold can interact with guest biomolecules at multiple points, leading to specific binding. researchgate.net

While specific studies on calix researchgate.nethydroquinone are limited, related systems provide strong evidence of this capability. For instance, a water-soluble calix nih.govarene has shown selective binding of primary ammonium ions, including dopamine (B1211576) and lysine (B10760008) derivatives, in aqueous media. ulb.be This is driven by the calixarene's intrinsic recognition ability combined with the hydrophobic effect. ulb.be Given its larger cavity and functional hydroquinone units, calix researchgate.nethydroquinone is a promising candidate for the recognition of larger biomolecular building blocks.

Self-Assembly Phenomena and Hierarchical Structures

Self-assembly is a cornerstone of supramolecular chemistry, where molecules spontaneously organize into well-defined, larger structures. Calix[hydroquinones] are particularly adept at forming such assemblies. A prominent example is calix ccspublishing.org.cnhydroquinone, which self-assembles into robust nanotube bundles through a network of one-dimensional short hydrogen bonds and displaced π-π stacking interactions. acs.org This process showcases the powerful directing influence of the hydroquinone units in forming ordered, hierarchical structures. acs.org

This capacity for ordered assembly extends to calix researchgate.nethydroquinone. It has been utilized in the controlled synthesis of silver nanoparticles, where repeating redox cycles of the calix researchgate.nethydroquinone can be employed to precisely vary the size of the resulting nanoparticle plates in a range of 100 nm and more. nih.govmdpi.com In this process, the calixarene can act as both a stabilizing agent and a template, guiding the formation of the nanostructure. mdpi.com The ability to form hybrid structures with other macrocycles, such as pillar[n]arenes, further expands the possibilities for creating advanced, self-assembled materials with enhanced molecular recognition and functional properties. rsc.org These hierarchical structures, built from calix researchgate.nethydroquinone units, hold potential for applications in catalysis, materials science, and nanotechnology. acs.org

One-Dimensional Self-Assembly (e.g., nanotubes, nanowires)

The self-assembly of calix[n]hydroquinones into one-dimensional (1D) nanostructures is a well-documented phenomenon, driven by specific intermolecular interactions. While extensive research has focused on the smaller calix rsc.orghydroquinone analogue, the principles governing its assembly are highly relevant to calix sci-hub.sehydroquinone. For instance, calix rsc.orghydroquinone is known to self-assemble into organic nanotubes in the presence of water molecules. bilkent.edu.tr These tubular structures are stabilized by extensive hydrogen bonding networks and inter-tubular π–π stacking interactions. bilkent.edu.trscispace.com

These self-assembled nanotubes can serve as templates for the creation of metallic nanowires. By reducing metal ions that have been trapped within the hydrophilic pores of the nanotubes, it is possible to cast ultrathin, single-crystalline nanowires. bilkent.edu.trespublisher.com Silver nanowires, for example, have been successfully synthesized using the confined spaces within calix rsc.orghydroquinone nanotubes as a mold. espublisher.comacs.org The rich π-electron density of the hydroquinone units facilitates the trapping of metal cations like Ag+ via cation-π interactions, pre-organizing them for reduction into a continuous wire. espublisher.com

Three-Dimensional Self-Assembly (e.g., dimeric capsules, dendrite nanostructures)

Beyond linear assemblies, calixarenes can form intricate three-dimensional (3D) structures. The formation of dimeric capsules is a notable example, where two calixarene units self-assemble to encapsulate guest molecules. pageplace.de This process is often templated by small solvent molecules that fit within the resulting cavity. Similarly, the self-assembly of certain calix rsc.orgarene derivatives in the presence of silver ions has been shown to yield three-dimensional dendrite nanostructures. mdpi.com In these systems, the calixarene acts as a stabilizer and a shape-directing agent in a diffusion-limited aggregation process. mdpi.com Such organized, high-surface-area structures are of interest for applications in microelectronics and sensor design. mdpi.com

Driving Forces for Self-Assembly: Hydrogen Bonding and π-π Stacking

The self-assembly of calix sci-hub.sehydroquinone into ordered superstructures is primarily governed by a combination of non-covalent interactions, with hydrogen bonding and π-π stacking being the most significant contributors. scispace.com

Hydrogen Bonding: The hydroquinone units possess hydroxyl groups that are potent hydrogen bond donors and acceptors. These groups can form extensive, cooperative hydrogen-bonding arrays, often involving solvent molecules like water, which link the calixarene units into robust networks. scispace.comunits.it This is a critical interaction for the formation of ordered structures like nanotubes and other frameworks. units.it

π-π Stacking: The aromatic rings of the hydroquinone units provide large, electron-rich surfaces capable of engaging in π-π stacking interactions. sci-hub.se These interactions, which typically occur between the aromatic walls of adjacent calixarene molecules, are crucial for the stabilization of multi-layered and bundled assemblies, such as the packing of nanotubes into crystalline arrays. scispace.comopticsjournal.net The interplay between directional hydrogen bonds and the less directional, yet collectively strong, π-π stacking forces dictates the final morphology of the self-assembled architecture. sci-hub.seunits.it

Influence of Redox Cycles on Self-Assembled Structures

Research has shown that repeated redox cycles of calix sci-hub.sehydroquinone can be used to systematically vary the size of resulting nanostructures, specifically plate-like assemblies, in a range of 100 nm and greater. mdpi.com The electrochemical behavior of calix rsc.orgarene diquinone derivatives demonstrates that the redox process occurs in distinct steps, which can be influenced by the presence of guest cations. researchgate.netacs.org These findings highlight the potential to use external electrochemical or chemical stimuli to switch the supramolecular structures of calix sci-hub.sehydroquinone between different assembly states, a key feature for developing responsive materials and molecular devices. scispace.com

Mechanically Interlocked Molecules (MIMs) and Hybrid Architectures

Calix sci-hub.sehydroquinone and its derivatives are also valuable components in the construction of more complex supramolecular systems, including mechanically interlocked molecules (MIMs) and hybrid macrocycles. Their defined cavities and functionalizable rims allow them to act as hosts or as structural components in larger, more sophisticated architectures. rsc.org

Pseudorotaxane Formation

A pseudorotaxane is a supramolecular complex in which a linear "axle" molecule threads through the cavity of a cyclic "wheel" molecule without being mechanically trapped. Calixarenes are excellent wheel components for forming such assemblies. hznu.edu.cnmdpi.com Specifically, cone-shaped calix sci-hub.searene derivatives have demonstrated the ability to form stable pseudorotaxane complexes by threading alkyl ammonium cations through their cavities. researchgate.net The formation of these complexes is driven by non-covalent interactions, such as hydrogen bonding and cation-π interactions, between the host cavity and the guest axle. mdpi.com The ability to form pseudorotaxanes is the first step toward creating permanently interlocked molecules like rotaxanes and catenanes. mdpi.comscienceopen.com

Integration with Other Macrocyclic Systems (e.g., Pillar[n]arenes)

To create multifunctional hosts with enhanced recognition capabilities, calixarenes can be integrated with other macrocyclic systems, such as pillar[n]arenes. frontiersin.org Pillar[n]arenes, which are composed of hydroquinone units linked at their para-positions, can be covalently linked to calixarenes to form novel hybrid macrocyclic compounds. rsc.org

These pillar[n]arene–calix[m]arene hybrid structures combine the distinct features of both parent macrocycles. rsc.org For example, such hybrids have been shown to self-assemble into "channel" and "honeycomb" structures in the solid state. researchgate.net Furthermore, these fused macrocyclic hosts are excellent candidates for fabricating advanced MIMs, where the hybrid structure acts as the "wheel" component for threading a molecular axle to form a rotaxane. rsc.orgresearchgate.net The combination of different macrocyclic frameworks within a single molecule enriches the field of host-guest chemistry and provides a pathway to novel materials with unique structural and functional properties. rsc.org

Computational and Theoretical Studies on Calix 1 Hydroquinone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure, stability, and reactivity of molecules. Methods like Density Functional Theory (DFT), ab initio calculations, and first-principles calculations are employed to model the behavior of calixarene (B151959) systems with high accuracy.

Density Functional Theory (DFT) has become a cost-effective and widely used quantum chemical method for studying large molecular systems like calixarenes. sid.ir It is particularly effective for investigating the non-covalent interactions that govern the structure and function of these macrocycles, such as hydrogen bonding and π-π stacking.

DFT calculations have been instrumental in elucidating the self-assembly of calix researchgate.nethydroquinone (B1673460) into nanotube structures. These studies show that the assembly process is driven by a combination of one-dimensional short hydrogen bonds and displaced π−π stacking interactions. acs.org DFT methods are used to optimize the geometry of the molecular complexes, calculate binding energies, and analyze the electronic properties to understand the stability and formation of such supramolecular structures. acs.orgresearchgate.net For instance, DFT has been used to study the host-guest interactions between calix researchgate.netarene derivatives and various guest molecules, including drugs, to explore their potential as sensors and drug delivery systems. researchgate.netnih.gov The calculations can predict adsorption energies and changes in electronic properties (like the band gap) upon complexation, indicating the sensing capability of the calixarene. researchgate.net

Furthermore, DFT investigations can shed light on reaction mechanisms. Studies on calixarene-catalyzed reactions have used DFT to explore the catalyst-substrate interactions and map out the energy profiles of the reaction pathways, providing insights that align with experimental observations. rsc.org

Table 1: Examples of DFT Applications in Calixarene Research

Subject of Study Calixarene Derivative Key Findings from DFT Reference
Self-Assembly Calix researchgate.nethydroquinone Clarified the competition between H-bonding and π−π stacking in nanotube formation. acs.org
Host-Guest Interaction Calix researchgate.netarene Derivatives Calculated negative adsorption energies, indicating exothermic and stable complex formation with guest drug molecules. nih.gov
Gas Sensing Calix researchgate.netarene Analyzed interaction energies and topological parameters for the binding of various gas molecules (NO₂, CO₂, etc.). nih.gov

This table is interactive. Click on the headers to sort.

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), are computationally intensive but can provide highly accurate results.

In the context of calixarenes, ab initio calculations have been applied to study the fundamental assembling phenomena of calix researchgate.nethydroquinone nanotubes. acs.org These calculations help in accurately determining the interaction energies and electronic features of the hydrogen bonds and π-stacking forces that direct the self-assembly process. acs.org Ab initio methods have also been used to explore the conformational preferences of various calix researchgate.netarene and calix acs.orgarene derivatives, identifying the most stable conformers and quantifying the energy differences between them.

First-principles calculations, a term often used interchangeably with ab initio methods, are based directly on the laws of quantum mechanics. In solid-state physics and materials science, this often refers to DFT calculations that use a plane-wave basis set and pseudopotentials.

This approach has been successfully used to model the assembly of calix researchgate.nethydroquinone nanotubes, complementing other DFT and ab initio methods. acs.org By employing techniques such as ultrasoft pseudopotential plane wave methods, researchers can efficiently calculate the properties of extended, periodic systems like nanotube bundles, providing a deeper understanding of their collective electronic and structural characteristics. acs.org First-principles studies are crucial for designing novel nanomaterials based on self-assembling molecular components. acs.org

Molecular Mechanics and Dynamics Simulations

While quantum methods excel at describing electronic effects, molecular mechanics (MM) and molecular dynamics (MD) simulations are better suited for exploring the conformational flexibility and dynamic behavior of large molecules and their complexes over longer timescales.

The flexibility of the calixarene macrocycle allows it to adopt several distinct conformations (e.g., cone, partial cone, 1,2-alternate, 1,3-alternate). Molecular mechanics calculations are frequently used to map the potential energy surface of these molecules and identify the stable energy minima corresponding to different conformers.

For calix sid.irarenes, molecular mechanics calculations have indicated a "bean-shaped" conformation as a potential global energy minimum. researchgate.net Methods like Monte Carlo conformational searches have been used to investigate the structures of calix sid.irarene derivatives, suggesting that the macrocycle can be templated into specific conformations through interactions with alkali metal cations. researchgate.net Systematic conformational searches using MM3 and other force fields have been performed on calix[n]arenes (for n=4-7), revealing a large number of possible energy minima, with the number of conformers increasing dramatically with the size of the macrocycle. researchgate.net

Table 2: Calculated Number of Conformations for Calix[n]arenes

Calix[n]arene Initial Trial Conformations Final Energy Minima (MM3) Reference
Calix researchgate.netarene 110 4 researchgate.net
Calix researchgate.netarene 645 10 researchgate.net
Calix acs.orgarene 4,438 90 researchgate.net

This table is interactive. Click on the headers to sort.

Molecular dynamics (MD) simulations provide a dynamic picture of the interactions between a host calixarene and a guest molecule. nih.govchemrxiv.org By simulating the movement of atoms over time, MD can reveal the pathways of guest binding, the stability of the resulting complex, and the role of solvent molecules in the complexation process. nih.gov

MD simulations have been used to investigate the transport of ions and small molecules (like dopamine) across a liquid-liquid interface, mediated by heteroditopic calix researchgate.netdiquinone receptors. nih.gov These simulations can estimate the free energy barriers for transport and reveal the specific interactions, such as N-H···anion and O···cation bonds, that stabilize the host-guest complex. nih.gov Similarly, extensive unbiased MD simulations have been employed to study the association of phosphonated and sulfonated calix researchgate.netarenes with proteins like cytochrome c, quantifying the role of the calixarene as a "molecular glue" and mapping the key residue interactions. chemrxiv.orgaip.org These computational models provide detailed structural and dynamical information that is in strong agreement with experimental data from X-ray crystallography and NMR. chemrxiv.org

Theoretical Elucidation of Self-Assembly Processes

The self-assembly of calixarenes into more complex architectures is a hallmark of their chemistry, driven by a delicate interplay of non-covalent interactions. For calix rsc.orghydroquinone, these processes are theorized to be governed by the cumulative effects of hydrogen bonding and aromatic stacking interactions. In one of the few instances in the literature, the self-assembly of calix rsc.orghydroquinone has been utilized in the formation of silver nanoparticles. mdpi.com In this process, p-methoxycalix rsc.orgarene was first immobilized on a silicon surface, followed by demethylation to yield the calix rsc.orghydroquinone. mdpi.com This hydroquinone-functionalized surface then facilitated the reduction of silver ions, leading to the formation of plate-like silver nanoparticles. mdpi.com The size of these nanoparticles could be controlled by repeating the redox cycles of the calix rsc.orghydroquinone. mdpi.com

Analysis of Hydrogen Bonding Networks

Intermolecularly, hydrogen bonding is predicted to be a primary driving force for the self-assembly of calix rsc.orghydroquinone into larger aggregates. These networks can lead to the formation of one-dimensional nanotubes, two-dimensional sheets, or more complex three-dimensional structures. Computational models, such as Density Functional Theory (DFT), can be employed to calculate the strength and geometry of these hydrogen bonds, providing insight into the stability and structure of the resulting supramolecular assemblies.

Quantification of Aromatic-Aromatic (π-π) Stacking Contributions

The seven hydroquinone rings of calix rsc.orghydroquinone offer significant potential for aromatic-aromatic (π-π) stacking interactions. These interactions, arising from the electrostatic and dispersion forces between the electron-rich aromatic rings, are another key contributor to the self-assembly process. The orientation of the interacting rings (e.g., face-to-face, parallel-displaced, or T-shaped) dictates the strength of the interaction.

High-level quantum mechanical calculations can be used to quantify the energetic contributions of π-π stacking. By dissecting the interaction energies, researchers can understand the relative importance of π-π stacking compared to hydrogen bonding in directing the self-assembly of calix rsc.orghydroquinone. This understanding is critical for the rational design of functional materials based on this macrocycle.

Prediction of Spectroscopic Features (e.g., NMR Chemical Shifts)

Computational chemistry provides a powerful means to predict the spectroscopic properties of molecules, which can then be compared with experimental data for structure verification. For a molecule as complex as calix rsc.orghydroquinone, predicting its Nuclear Magnetic Resonance (NMR) spectrum is a valuable tool for characterizing its structure and dynamics in solution.

Theoretical calculations, often using DFT methods with appropriate basis sets, can predict the chemical shifts of the various protons and carbon atoms in the calix rsc.orghydroquinone structure. These predicted shifts are highly sensitive to the conformation of the macrocycle and the electronic environment of each nucleus. By comparing the calculated NMR spectra for different possible conformations (e.g., cone, partial cone), it is possible to determine the most likely structure present in solution.

Advanced Applications of Calix 1 Hydroquinone Based Systems

Catalysis

The inherent structural and chemical properties of calixarene-based systems, particularly those involving hydroquinone (B1673460) units, position them as compelling candidates for catalytic applications. While research into the catalytic capabilities of the specific calix mdpi.comhydroquinone is emerging, extensive studies on its smaller analogue, calix researchgate.nethydroquinone, provide fundamental insights into the potential mechanisms and design strategies applicable to the broader class of calix[n]hydroquinones.

Catalytic Mechanisms (e.g., Proton Exchange in Aqueous Systems)

Quantum chemical studies have extensively investigated the catalytic role of calix researchgate.nethydroquinone nanotubes in promoting the proton exchange between water and acetone, a reaction that does not typically occur in a neutral aqueous solution. uni-heidelberg.de These studies offer a model for understanding the catalytic activity within the confined spaces provided by calixarene (B151959) assemblies.

The primary mechanism is not simple acid catalysis via keto-enol tautomerism, as hydroquinone itself does not effectively catalyze the reaction in a standard solution. acs.org Instead, the catalysis is a feature of the organized supramolecular structure. The key findings point to a stepwise proton transfer mechanism involving ionic intermediates that are created by the predissociation of the hydroquinone's hydroxyl (OH) groups. uni-heidelberg.deacs.org The presence of charged species, such as deprotonated hydroquinone (quinonate) or protonated acetone, leads to a significant reduction in the energy barrier for the proton transfer, which explains the experimentally observed exchange. uni-heidelberg.deacs.org

Computations have shown that while hydroquinone can participate in the reaction, replacing a catalytic water molecule with a hydroquinone molecule in a model complex actually makes the proton transfer less efficient. nih.govacs.org This suggests that the catalytic function is not solely due to the chemical nature of the hydroquinone unit but is deeply tied to the unique environment created by the calix researchgate.nethydroquinone nanotube. nih.govacs.org A crucial aspect of this catalytic function is the stiff hydrogen bonding network within the nanotube and the exclusion of additional solvent water molecules. nih.govacs.org This desolvation of the reactants and the prevention of larger solvent clusters are key to the catalytic activity. uni-heidelberg.de

Design Principles for Calixresearchgate.nethydroquinone-Based Catalysts

Based on mechanistic studies of calix researchgate.nethydroquinone and broader applications of calixarenes, several design principles for creating effective catalysts can be established:

Supramolecular Assembly: The formation of organized, multi-molecular structures like nanotubes or monolayers is critical. These assemblies create unique nano-environments that can alter reaction pathways and lower activation energies. acs.orgnih.gov

Confinement and Desolvation: Catalysts should be designed to create confined spaces that isolate reactants from the bulk solvent. This exclusion of excess solvent molecules, as seen in calix researchgate.nethydroquinone nanotubes, is a key feature that enhances catalytic efficiency. uni-heidelberg.denih.govacs.org

Redox-Active Moieties: The hydroquinone units are not just structural components but are redox-active. This property can be harnessed directly, for instance, in the reduction of metal ions to form catalytically active nanoparticles. researchgate.netresearchgate.net

Surface Modification: Calixarenes can be used to modify the surfaces of nanoparticles. This functionalization can enhance catalytic activity by both stabilizing the nanocatalyst and potentially introducing molecular recognition capabilities near the catalytic surface. researchgate.netnih.gov The use of calixarenes as stabilizers can prevent nanoparticle agglomeration while allowing access to the active metal surface, a significant advantage over many surfactants. researchgate.netresearchgate.net

Nanomaterials and Nanotechnology

Calix mdpi.comhydroquinone has proven to be a highly effective building block in nanotechnology, primarily for its role in synthesizing and structuring materials at the nanoscale. Its ability to act as a template and a reducing agent simultaneously makes it a powerful tool for creating functional nanostructures.

Synthesis and Stabilization of Metal Nanoparticles (e.g., Silver Nanoparticles)

Calix mdpi.comhydroquinone has been successfully employed for the in situ synthesis and immobilization of metal nanoparticles, particularly silver nanoparticles (AgNPs). researchgate.netnih.gov In a typical process, a monolayer of calix mdpi.comhydroquinone is covalently assembled on a substrate, such as silicon. researchgate.net This functionalized surface is then exposed to a solution of silver ions (Ag⁺). The hydroquinone moieties of the calixarene act as a reducing agent, converting the silver ions into metallic silver (Ag⁰), which then nucleates and grows into nanoparticles directly on the surface. mdpi.comresearchgate.net

The calix mdpi.comarene monolayer not only facilitates the synthesis but also serves to stabilize the resulting nanoparticles, preventing their aggregation and controlling their size and dispersion. researchgate.netresearchgate.net This method is notable for being surfactant-free, which ensures that the active surface of the nanoparticles remains accessible for further applications. researchgate.netresearchgate.net Research has shown that by repeating the redox cycles, the size of the AgNPs can be systematically adjusted from around 10 nm to larger islands of 100 nm or more. researchgate.netmdpi.com

ParameterDescriptionSource(s)
Substrate Silicon surface researchgate.net
Calixarene Covalently immobilized calix mdpi.comhydroquinone monolayer researchgate.netnih.gov
Metal Precursor Silver ions (Ag⁺) from solution mdpi.comresearchgate.net
Reducing Agent Hydroquinone units of the calix mdpi.comarene researchgate.net
Stabilizer Calix mdpi.comarene monolayer researchgate.netresearchgate.net
Initial NP Size Diameter: ~10 nm; Height: <2 nm researchgate.netmdpi.com
NP Morphology Plate-shaped particles researchgate.netmdpi.com
Size Control Adjustable by repeated redox cycles (up to >100 nm) researchgate.netmdpi.com

Role as Nano-Reactors and Templates in Nanoparticle Formation

The function of calix mdpi.comhydroquinone in nanoparticle synthesis extends beyond simple reduction and stabilization. The immobilized calixarene monolayer acts as a multifunctional system, serving as a nano-reactor, a container, and a template. researchgate.netresearchgate.net

Nano-Reactor: The calixarene cavity and the surrounding molecular environment provide a confined space where the reduction of metal ions occurs. This localization concentrates the reactants and influences the reaction kinetics. mdpi.comresearchgate.net It is anticipated that calixarene-containing layer-by-layer films could be broadly used as nano-reactors. mdpi.comsemanticscholar.org

Container: Each calixarene molecule can be envisioned as a container that holds the nascent nanoparticle, guiding its initial formation. researchgate.netresearchgate.net

Template: The arrangement and orientation of the calixarene molecules on the surface act as a template, directing the growth of the nanoparticles and influencing their final shape and morphology. researchgate.net This templating effect is responsible for the formation of well-dispersed, plate-shaped nanoparticles rather than irregular agglomerates. researchgate.netmdpi.com The use of soft templates, such as self-assembled calix researchgate.nethydroquinone nanotubes, has also been employed to synthesize ultrathin silver nanowires. nih.govespublisher.com

Fabrication of Soft Nanostructures (e.g., Nano-lenses, Nanoplates)

The self-assembly properties of calix[n]hydroquinones are instrumental in fabricating various soft nanostructures. As mentioned, the use of a calix mdpi.comhydroquinone template leads to the formation of silver nanoplates with a diameter of about 10 nm and a height of less than 2 nm. researchgate.netmdpi.com

Furthermore, the smaller analogue, calix researchgate.nethydroquinone, is well-known for its ability to self-assemble into a variety of well-defined nanostructures, including nanotubes, nanospheres, and plano-spherical convex structures that function as nano-lenses. nih.govbilkent.edu.trucla.edu These self-assembled nano-lenses can be used for near-field optical imaging, enabling resolution beyond the conventional diffraction limit. nih.govucla.eduresearchgate.net They achieve this through a combination of the solid immersion lens effect and a nano-lensing effect arising from their wavelength-scale size. nih.gov While this specific application has been demonstrated with calix researchgate.nethydroquinone, it highlights the potential of the broader calix[n]hydroquinone family in creating functional, self-assembled optical nanodevices.

NanostructureCalixarene AnalogueDescriptionApplicationSource(s)
Nanoplates Calix mdpi.comhydroquinonePlate-shaped silver nanoparticles (~10 nm diameter, <2 nm height) formed on a calixarene template.Electronic nanodevices researchgate.netmdpi.com
Nano-lenses Calix researchgate.nethydroquinoneSelf-assembled plano-spherical convex structures.High-resolution optical imaging, nanolithography nih.govucla.eduresearchgate.net
Nanotubes Calix researchgate.nethydroquinoneLinear tubular polymers formed via hydrogen bonding and π-π stacking.Catalysis, templates for nanowires uni-heidelberg.denih.govbilkent.edu.tr

Application in Lithography and Resist Materials

Calixarenes, including their hydroquinone derivatives, have emerged as promising candidates for high-resolution photoresist materials in advanced lithography techniques such as extreme ultraviolet (EUV) and electron-beam lithography. byu.netgatech.edu Their well-defined molecular structure and relatively small size, compared to conventional polymer-based resists, offer the potential for creating smaller and more precise patterns on semiconductor wafers. byu.net

The use of mono-substituted hydroquinone calix nih.govarene, in combination with diazonaphthoquinone (DNQ), has been shown to create a positive-type photoresist with exceptional sensitivity and contrast. usn.nonih.gov This is crucial for achieving high-quality image reproduction in lithography. The inherent transparency of calixarenes to certain wavelengths, such as those used in KrF excimer-laser lithography, further enhances their appeal for these applications. usn.nonih.gov

The fundamental principle behind their function as a positive photoresist lies in a change in solubility upon exposure to light. The diazonaphthoquinone compound acts as a dissolution inhibitor in the unexposed regions. Upon irradiation, the DNQ undergoes a chemical transformation, rendering the exposed areas of the resist soluble in a developer solution. The calixarene framework provides a robust, etch-resistant matrix for this process.

Research into calix usn.noresorcinarene derivatives, which share a similar macrocyclic structure with calix usn.nohydroquinones, has also demonstrated their potential as negative-tone molecular resists. gatech.edu In this case, exposure to UV or an electron beam induces cross-linking between the calixarene molecules, making the exposed regions insoluble.

Table 1: Examples of Calixarene-Based Photoresists and their Characteristics

Calixarene DerivativeLithography TechniqueType of ResistKey Features
Mono-substituted hydroquinone calix nih.govarene with DNQKrF excimer-laser lithographyPositiveHigh sensitivity and contrast. usn.nonih.gov
p-chloromethyl-methoxy-calix usn.noareneElectron-beam lithographyNegativeCapable of producing sub-10-nm scale patterns. byu.net
t-Boc protected C-4-hydroxyphenyl-calix usn.noresorcinareneElectron-beam lithographyPositiveDemonstrated 50 nm feature sizes. byu.net

Chemical and Biochemical Sensing

The unique host-guest chemistry of calix usn.nohydroquinones makes them excellent building blocks for the development of chemical and biochemical sensors. mdpi.comunipr.it Their pre-organized cavity can be tailored to selectively bind a wide range of analytes, from small ions to larger organic molecules. mdpi.com

Design of Calixusn.nohydroquinone Receptors for Chemical Analytes

The design of calix usn.nohydroquinone receptors involves modifying their upper and lower rims with specific functional groups to enhance their binding affinity and selectivity for a target analyte. unipr.itmdpi.com These modifications can create a binding pocket with a complementary size, shape, and chemical environment for the guest molecule. rsc.org

The hydroquinone units themselves can participate directly in analyte recognition through hydrogen bonding and redox interactions. mdpi.comacs.org For example, the hydroxyl groups of the hydroquinone can act as hydrogen bond donors to bind anions. rsc.org The reversible oxidation of hydroquinone to quinone provides a mechanism for electrochemical and optical signal transduction. acs.org

Electrochemical Sensing Platforms

Calix usn.nohydroquinones can be incorporated into electrochemical sensors to detect a variety of analytes. researchgate.net These sensors typically work by immobilizing the calix usn.nohydroquinone receptor onto an electrode surface. mdpi.com When the target analyte binds to the receptor, it causes a measurable change in the electrochemical properties of the electrode, such as its current or potential. mdpi.comrsc.org

The redox activity of the hydroquinone/quinone couple is central to many of these sensing platforms. mdpi.com The binding of an analyte can shift the redox potential of the calix usn.nohydroquinone, providing a signal for detection. In some cases, the calixarene acts as a pre-concentrating agent, accumulating the analyte at the electrode surface to enhance the sensitivity of the measurement. mdpi.com

An example of this is the use of a thiacalix usn.noarene derivative to create a sensor for the anti-cancer drug doxorubicin (B1662922). mdpi.com The sensor was able to detect doxorubicin at picomolar concentrations. mdpi.com

Optical Sensing Mechanisms (e.g., Fluorescence Quenching)

Calix usn.nohydroquinones can also be integrated into optical sensors, which detect analytes by changes in light absorption or emission. mdpi.comacs.org A common approach is to attach a fluorescent molecule (a fluorophore) to the calixarene framework. mdpi.com When an analyte binds to the calixarene's cavity, it can interact with the fluorophore, causing a change in its fluorescence intensity. mdpi.com

One of the most widely used mechanisms is fluorescence quenching. rsc.orgmdpi.com In this process, the binding of the analyte to the calix usn.nohydroquinone receptor leads to a decrease in the fluorescence of the attached fluorophore. rsc.org This can occur through several mechanisms, including photoinduced electron transfer (PET), where an electron is transferred from the analyte to the excited fluorophore, or vice versa, leading to a non-radiative decay pathway. rsc.orgmdpi.com

For instance, calix usn.noarene derivatives functionalized with fluorescent groups have been shown to be effective sensors for anions like fluoride (B91410), where the binding event quenches the fluorescence. rsc.orgmdpi.comrsc.org

Sensing of Organic Dyes and Pollutants (e.g., Polycyclic Aromatic Hydrocarbons)

The hydrophobic cavity of calix usn.nohydroquinones is well-suited for binding nonpolar organic molecules, including various pollutants like organic dyes and polycyclic aromatic hydrocarbons (PAHs). csic.esresearchgate.netresearchgate.net This has led to the development of sensors for environmental monitoring. rsc.org

For the detection of PAHs, which are known carcinogens, calix usn.noarene-based sensors have demonstrated high sensitivity and selectivity. csic.esnih.gov In one study, a calix usn.noarene-functionalized silver nanoparticle surface was used for the surface-enhanced Raman scattering (SERS) detection of pyrene (B120774) and benzo[c]phenanthrene. csic.esnih.gov The calixarene served to capture the PAH molecules and bring them into close proximity with the silver surface, significantly enhancing the Raman signal and allowing for detection at very low concentrations. csic.esnih.gov

Table 2: Examples of Calix usn.nohydroquinone-Based Sensors and their Performance

Sensor TypeAnalyteDetection PrincipleLimit of Detection (LOD)
ElectrochemicalDoxorubicinChange in hydroquinone peak current3 pM mdpi.com
FluorescenceFluoride ion (F⁻)Fluorescence quenching2.2 nM mdpi.com
SERSBenzo[c]phenanthreneSurface-Enhanced Raman Scattering10⁻⁸ M csic.esnih.gov
SERSPyreneSurface-Enhanced Raman Scattering10⁻⁶ M csic.es

Future Directions and Emerging Research Avenues

Development of Novel Functional Derivatives for Enhanced Properties

A primary focus of future research lies in the synthesis of novel functional derivatives of calix researchgate.nethydroquinone (B1673460) to tailor and enhance its intrinsic properties. The ease of modifying the upper and lower rims of calixarenes provides a powerful tool for creating bespoke molecules. mdpi.com Research has shown that calixhydroquinones are activated towards electrophilic attack, enabling the synthesis of persubstituted derivatives that can lock the macrocycle into specific conformations. psu.edu This conformational restriction is crucial for designing hosts with high selectivity for specific guest molecules. researchgate.netpsu.edu

Future work will likely involve:

Selective Functionalization : Developing more precise synthetic methods for the selective functionalization of the hydroxyl groups on both rims of the calix researchgate.nethydroquinone scaffold. This could involve using protecting groups or leveraging template effects with different bases to control the placement of substituents. nih.gov

Attachment of Photoactive and Electroactive Groups : Incorporating chromophores, such as BODIPY, or other redox-active units can impart novel photophysical or electronic properties. mdpi.com Such derivatives could function as components in molecular sensors or light-harvesting systems. mdpi.com

Improving Solubility and Biocompatibility : Attaching polar or charged groups, such as sulfonate or ammonium (B1175870) moieties, can enhance the water solubility of calix researchgate.nethydroquinone, which is critical for applications in biology and environmental science. nih.govnankai.edu.cn

The development of these new derivatives is foundational, paving the way for the exploration of advanced applications. researchgate.net

Exploration of New Spectroscopic and Imaging Techniques for Characterization

As more complex derivatives and systems are developed, advanced characterization techniques will be essential to understand their structure, dynamics, and function. While standard methods like NMR and mass spectrometry remain crucial, future research will increasingly rely on a broader suite of analytical tools. mdpi.comccspublishing.org.cn

Emerging characterization avenues include:

Surface-Specific Spectroscopy : For applications involving self-assembled monolayers on surfaces, techniques like Infrared Reflection-Absorption Spectroscopy (IRRAS), X-ray Photoelectron Spectroscopy (XPS), and Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy will be vital for characterizing the molecular orientation and interaction with substrates. uni-kiel.de

Advanced Imaging : Scanning Tunneling Microscopy (STM) can provide real-space images of individual molecules and their assemblies on conductive surfaces, offering insights into their packing and organization in nanoscale devices. uni-kiel.de

Single-Crystal X-ray Diffraction : Obtaining single crystals of calix researchgate.nethydroquinone derivatives and their host-guest complexes is critical for unambiguously determining their three-dimensional structure and conformational details, as has been achieved for a p-(dimethyloxy)calix researchgate.netarene derivative. ccspublishing.org.cn

Computational Modeling : Molecular dynamics simulations and Density Functional Theory (DFT) calculations are becoming indispensable for predicting stable conformations, understanding host-guest binding interactions, and interpreting experimental data. acs.org Simulations can provide insights into the behavior of these macrocycles at interfaces, such as on gold surfaces, which is difficult to probe experimentally. acs.org

These advanced techniques will provide a deeper understanding of the structure-property relationships that govern the behavior of calix researchgate.nethydroquinone-based systems.

Integration into More Complex Supramolecular Devices and Systems

The unique properties of calix researchgate.nethydroquinone make it an attractive building block for the construction of sophisticated supramolecular devices. Its ability to act as a host for guest molecules, coupled with the redox-switchable nature of its hydroquinone units, opens up possibilities for creating dynamic and responsive systems. researchgate.netresearchgate.net

Future research is expected to focus on integration into:

Electrochemical Sensors : The redox activity of the hydroquinone/quinone system can be harnessed to create electrochemical sensors. mdpi.comresearchgate.net Functionalized calix researchgate.nethydroquinones could be immobilized on electrode surfaces to selectively bind and detect analytes. mdpi.com

Nanoparticle Templates : The repeating redox cycles of calix researchgate.nethydroquinone have been shown to control the size of silver nanoparticle plates, suggesting its use as a template for creating nanomaterials with defined morphologies. mdpi.comnih.gov

Molecular Switches and Machines : By switching the calixarene (B151959) between its hydroquinone and quinone states, it may be possible to control its binding properties or conformation, leading to the development of molecular switches or components of molecular machines. ccspublishing.org.cn

Energy Storage Materials : Calix[n]quinones, the oxidized counterparts of calix[n]hydroquinones, have been investigated as potential cathodic materials for lithium-ion batteries, indicating a role for these macrocycles in energy storage technologies. mdpi.com

Nanocatalysts : By immobilizing catalytically active metal complexes or enzymes within the calixarene cavity or attached to its scaffold, it is possible to create highly efficient and reusable nanocatalysts. nih.gov

These applications represent a shift from studying the molecule in isolation to utilizing it as a key component in functional materials and devices.

Expanding Applications in Green Chemistry and Sustainable Technologies

The principles of green chemistry—reducing waste, using renewable resources, and designing energy-efficient processes—are increasingly important. Calix researchgate.nethydroquinone and its derivatives have the potential to contribute significantly to this area.

Potential applications include:

Environmentally Friendly Synthesis : The use of photochemical methods to reduce silver ions in the presence of calixarenes is considered an environmentally friendly "green chemistry" approach to nanoparticle synthesis, as it can eliminate the need for harsh reducing agents. mdpi.com

Pollutant Remediation : Functionalized calixarenes can be designed to selectively bind and remove pollutants from water. For instance, calixarene-stabilized nanoparticles have been shown to be capable of the photodegradation of various organic dyes. mdpi.comnih.gov Hydroquinone-based polymers have also demonstrated the ability to remove heavy metals from water. researchgate.net

Sustainable Energy Storage : The development of aqueous redox flow batteries using organic molecules like hydroquinones offers a more environmentally friendly alternative to traditional batteries that rely on transition metals. researchgate.net Calix researchgate.nethydroquinone's structure could be optimized for stability and performance in such systems. mdpi.comresearchgate.net

Efficient Catalysis : The creation of calixarene-based catalysts can lead to more efficient chemical processes with higher yields and easier catalyst recovery and reuse, reducing waste and energy consumption. nih.gov

These research directions highlight the potential of calix researchgate.nethydroquinone to provide solutions for pressing environmental and energy challenges.

Interdisciplinary Research with Materials Science and Biology

The most exciting future developments for calix researchgate.nethydroquinone will likely emerge from interdisciplinary collaborations, particularly at the interface of chemistry, materials science, and biology. The versatility of the calixarene scaffold allows it to be adapted for a wide range of applications in these fields. mdpi.com

Key areas for interdisciplinary research include:

Hybrid Materials : Combining calix researchgate.nethydroquinone with inorganic materials like nanoparticles or graphene can create hybrid materials with synergistic properties. mdpi.com These materials could be used in advanced biosensors, where the calixarene provides molecular recognition and the nanomaterial provides signal transduction. mdpi.com

Protein Recognition and Assembly : Calixarenes functionalized with specific recognition motifs (e.g., charged groups or peptides) can act as 'molecular glues' that bind to the surfaces of proteins. universityofgalway.ie This can be used to influence protein assembly, create ordered protein arrays, or inhibit protein-protein interactions, which is relevant for drug development. universityofgalway.ieunipr.it

Drug Delivery and Therapeutics : Water-soluble calixarenes can form supramolecular vesicles capable of encapsulating drug molecules. nankai.edu.cn Furthermore, functionalized calixarenes have shown promise as intrinsically active antibacterial agents, offering a novel scaffold to combat antimicrobial resistance. nih.gov

Biocompatible Coatings and Interfaces : Calix researchgate.nethydroquinone derivatives could be used to modify the surfaces of medical implants or diagnostic devices to improve their biocompatibility and provide specific functionalities, such as targeted cell binding or resistance to biofouling.

By bridging these scientific disciplines, researchers can unlock the full potential of calix researchgate.nethydroquinone to create innovative technologies for healthcare and advanced materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing Calix[7]hydroquinone derivatives, and how can purity be ensured?

  • Methodological Answer: Synthesis typically involves alkylation or oxidation of calixarene precursors under controlled conditions. For example, alkylation of calix[4]arene derivatives (e.g., diquinone derivatives) employs solvents like DMF or methanol with catalysts such as K₂CO₃ or NH₄Cl . Purification via column chromatography or recrystallization (e.g., CHCl₃-MeOH mixtures) is critical to isolate crystalline products. Characterization using ¹H/¹³C NMR and IR spectroscopy confirms structural integrity, with NMR chemical shifts indicating successful functionalization .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer: Combine spectroscopic and computational methods:

  • ¹H/¹³C NMR : Identify proton environments and carbon frameworks (e.g., aromatic vs. alkyl regions) .
  • IR Spectroscopy : Detect functional groups (e.g., hydroxyl, quinone C=O stretches) .
  • X-ray Crystallography : Resolve molecular conformation and supramolecular interactions (if single crystals are obtainable).
  • DFT Calculations : Model electronic properties and predict reactivity trends.

Q. What are the primary environmental and toxicity concerns associated with this compound?

  • Methodological Answer: Hydroquinone derivatives are toxic to aquatic organisms (LC₅₀ values < 10 mg/L for fish) and may cause DNA damage in mammalian cells . Assess toxicity using:

  • Ames Test : Screen for mutagenicity.
  • Daphnia magna assays : Quantify acute aquatic toxicity.
  • In vitro cell cultures : Measure cytotoxicity (e.g., IC₅₀ in human keratinocytes) .

Advanced Research Questions

Q. How can analytical methods be optimized to detect trace levels of this compound in complex matrices?

  • Methodological Answer: Utilize HPLC-UV or LC-MS with method validation parameters:

  • Limit of Detection (LoD) : Achieve sub-ppm sensitivity (e.g., 0.637 ppm via UV-spectrophotometry) .
  • Selectivity : Use C18 columns with mobile phases like acetonitrile/water (acidified) to resolve hydroquinone from interferents .
  • Validation : Follow ICH guidelines for linearity (R² > 0.99), precision (%RSD < 5%), and recovery (85–115%) .

Q. What strategies enhance the chemical stability of this compound in formulations?

  • Methodological Answer: Stabilize against oxidation via:

  • Antioxidant Additives : Co-formulate with N-acetyl-cysteine (NAC), which reduces quinone formation by scavenging free radicals .
  • pH Control : Maintain acidic conditions (pH ~3.7) to minimize auto-oxidation .
  • Light Protection : Use amber glassware and UV-blocking excipients to prevent photodegradation .

Q. How do microbial systems degrade this compound, and what enzymatic pathways are involved?

  • Methodological Answer: Aerobic bacteria (e.g., Pseudomonas spp.) metabolize hydroquinone via:

  • Hydroquinone 1,2-Dioxygenase : Cleaves the aromatic ring, producing maleylacetate.
  • Glutathione Conjugation : Detoxifies reactive intermediates in fungi .
  • Experimental Design: Use ¹⁴C-labeled hydroquinone to track mineralization (CO₂ evolution) in soil microcosms .

Q. What experimental approaches resolve contradictions in hydroquinone’s carcinogenic potential across studies?

  • Methodological Answer: Address discrepancies by:

  • Dose-Response Analysis : Compare topical vs. systemic administration (oral/intraperitoneal routes show higher carcinogenicity in rodents) .
  • Epidemiological Gaps : Conduct longitudinal studies on occupationally exposed populations (e.g., photochemical workers) to assess leukemia risk .
  • Mechanistic Studies : Evaluate DNA adduct formation via ³²P-postlabeling or comet assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.